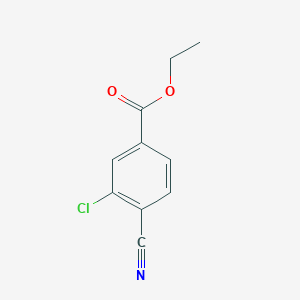

Ethyl 3-chloro-4-cyanobenzoate

Description

Ethyl 3-chloro-4-cyanobenzoate (CAS: 1228376-15-5; molecular formula: C₁₀H₈ClNO₂) is an aromatic ester featuring a benzoate backbone substituted with a chlorine atom at position 3 and a cyano group at position 2. Its ethyl ester moiety enhances lipophilicity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . The compound’s electron-withdrawing substituents (chloro and cyano) influence its reactivity, stability, and interactions in biological systems.

Properties

IUPAC Name |

ethyl 3-chloro-4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKJUFOBOSEUFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-chloro-4-cyanobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its chemical formula . The compound features a cyano group, which is known for its ability to participate in various chemical reactions, and a chloro substituent that can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzoate derivatives possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Ethyl 3-cyano benzoate | Escherichia coli | 16 µg/mL |

| Ethyl 4-cyanobenzoate | Pseudomonas aeruginosa | 64 µg/mL |

Insecticidal Activity

The compound has been evaluated for its insecticidal properties, particularly against mosquito larvae. Preliminary bioassays suggest that it may exhibit larvicidal activity comparable to or exceeding established insecticides .

Table 2: Larvicidal Activity Against Mosquito Larvae

| Compound | Concentration (mg/L) | Larvicidal Activity (%) |

|---|---|---|

| This compound | 10 | 100 |

| Ethyl 4-cyanobenzoate | 10 | 90 |

| Control (Etoxazole) | 10 | 80 |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in microbial metabolism, leading to growth inhibition.

- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, disrupting their integrity.

- Receptor Interaction : The cyano group may facilitate interactions with specific biological receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of action of this compound:

- A study published in Molecules detailed the synthesis and evaluation of various benzoate derivatives, including this compound, highlighting its potential as a lead compound for further development in pest control .

- Another investigation focused on the structural activity relationship (SAR) of similar compounds, emphasizing how modifications to the benzene ring impact biological activity. The presence of electron-withdrawing groups like chloro and cyano was found to enhance insecticidal potency .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-chloro-4-cyanobenzoate is characterized by its unique chemical structure, which includes a chloro substituent and a cyano group on the aromatic ring. This structural arrangement enhances its reactivity and biological activity, making it an important intermediate in organic synthesis.

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Compounds

this compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo functional group transformations makes it valuable in drug development. For instance, it can be utilized in the synthesis of compounds targeting specific biological pathways, including those involved in cancer and infectious diseases.

2. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness that warrants further pharmacological investigations. The compound's mechanism of action may involve enzyme inhibition, which is crucial for drug metabolism and interactions .

3. Enzyme Inhibition Studies

Studies have demonstrated that this compound can inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism. This inhibition has implications for understanding drug interactions and optimizing therapeutic regimens .

Agrochemical Applications

1. Herbicides and Pesticides

The compound is also explored for its potential use as an active ingredient in herbicides and pesticides due to its biological activity. Its structural features allow for modifications that can enhance efficacy against specific pests or weeds .

2. Crop Protection Agents

As a part of agrochemical formulations, this compound could contribute to developing new crop protection strategies, ensuring higher yields and better resistance to diseases .

Materials Science Applications

1. Synthesis of Functional Polymers

this compound can be used as a monomer in the production of functional polymers. These polymers may have applications in coatings, adhesives, and other materials that require specific chemical properties .

2. Liquid Crystals

The compound is also being investigated for its potential use in the development of liquid crystals, which are essential for various electronic applications, including displays and sensors .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Effectiveness |

|---|---|---|

| This compound | Antimicrobial | Moderate |

| Ethyl 4-cyanobenzoate | Antimicrobial | High |

| Methyl 4-chloro-3-cyanobenzoate | Antimicrobial | Low |

Table 2: Synthesis Methods

| Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Copper-Catalyzed Amination | 54 | Ethanol solvent; ambient temperature |

| Hydrolysis of Nitriles | Variable | Acidic conditions; high pressure |

| Direct Functionalization | High | Various electrophilic reagents |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at specific concentrations, indicating its potential as a biocide in pharmaceutical formulations.

Case Study 2: Agrochemical Development

In another investigation, this compound was tested as a candidate for new herbicides. The compound demonstrated effective weed control in preliminary field trials, suggesting its viability as an active ingredient in agricultural products.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their properties:

Physicochemical Properties

- Lipophilicity (LogP): this compound’s LogP is expected to be higher than Mthis compound due to the longer ethyl chain. Ethyl 4-amino-3-chlorobenzoate (LogP consensus: 2.19 ) likely has lower lipophilicity than the cyano analogue due to the polar amino group.

- Solubility: The cyano group’s electron-withdrawing nature reduces water solubility compared to amino-substituted analogues. Ethyl 4-cyanobenzoate may exhibit marginally better solubility than its chloro-cyano counterpart due to fewer substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.